molecular formula C19H25NO4S2 B2590669 4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203032-38-5

4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2590669
M. Wt: 395.53
InChI Key: XKNMARHGZCBHNT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a dimethyl group, a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties and reactivities to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydro-2H-pyran rings would likely contribute significantly to the compound’s overall shape and electronic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and sulfonamide groups could affect its solubility, while the multiple ring structures could influence its stability and reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including Schiff base, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, indicating their potential use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

New benzenesulfonamides synthesized for bioactivity studies showed potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities. These findings suggest their crucial role in further anti-tumor activity studies, indicating that similar compounds could be explored for their efficacy in cancer therapy and enzyme inhibition mechanisms (Gul et al., 2016).

Material Science and Photocatalytic Applications

Research into the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents suggests potential applications in photocatalytic processes. The study highlights the compound's suitability for photocatalytic applications due to its photosensitizing abilities, which are essential for environmental and materials science research (Öncül, Öztürk, & Pişkin, 2021).

Antibacterial Agents

A study on the synthesis of new benzenesulfonamides as antibacterial agents against Escherichia coli highlighted the potential of these compounds to act as effective inhibitors of bacterial strains. This suggests that structurally related compounds, including 4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, could be explored for their antibacterial properties (Abbasi et al., 2019).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-14-11-16(12-15(2)18(14)23-3)26(21,22)20-13-19(6-8-24-9-7-19)17-5-4-10-25-17/h4-5,10-12,20H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMARHGZCBHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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